

# Application Notes and Protocols: Blue Caprate (BC10) in Fluorescence Microscopy

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## Compound of Interest

Compound Name: *Blue caprate*

Cat. No.: *B144547*

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## Introduction

**Blue Caprate** (BC10) is a novel fluorescent probe designed for the precise visualization and tracking of fatty acids and lipid-rich structures within living cells. This probe consists of a blue-emitting fluorophore covalently linked to a ten-carbon fatty acid chain (caprate), which facilitates its incorporation into cellular membranes and lipid droplets. Its unique spectral properties and minimal cytotoxicity make it an invaluable tool for studying lipid metabolism, membrane dynamics, and cellular signaling pathways. These application notes provide detailed protocols and data for the effective use of BC10 in fluorescence microscopy.

## Quantitative Data

The photophysical properties of **Blue Caprate** (BC10) and other common blue-emitting lipid probes are summarized in the table below for comparative analysis.

Probe	Excitation Max (nm)	Emission Max (nm)	Quantum Yield	Common Applications
Blue Caprate (BC10)	~403	~468	High in nonpolar environments	Live cell imaging of lipid droplets and fatty acid uptake
DBC30	403	468	Not specified	Staining lipid droplets in cultured cells and tissues
Lipi-Blue[1][2]	Not specified	Not specified	Not specified	Specific for lipid droplets in live and fixed cells[1][2]
Nile Blue Derivatives[3][4][5]	~635	~670-675	Up to 0.58 in ethanol	Histological staining, live-cell imaging of acidic lipids[3][4][5][6]

## Experimental Protocols

This protocol outlines the steps for staining lipid droplets in living cultured cells with **Blue Caprate** (BC10).

Materials:

- **Blue Caprate** (BC10) stock solution (1 mg/mL in DMSO)
- Cultured cells on glass-bottom dishes or coverslips
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- (Optional) Oleic acid to induce lipid droplet formation

#### Procedure:

- **Cell Preparation:** Culture cells to the desired confluency on a suitable imaging vessel. To enhance lipid droplet formation, cells can be incubated with oleic acid-supplemented medium for 24 hours prior to staining.
- **Staining Solution Preparation:** Prepare a fresh working solution of BC10 in a complete cell culture medium. The final concentration should be optimized for the specific cell type and experimental conditions, typically in the range of 1-5  $\mu$ M.
- **Cell Staining:** Remove the culture medium from the cells and replace it with the BC10 staining solution.
- **Incubation:** Incubate the cells at 37°C in a CO2 incubator for 30 minutes.
- **Washing:** Remove the staining solution and wash the cells twice with warm PBS to remove excess probe.
- **Imaging:** Add fresh culture medium or PBS to the cells and immediately proceed with fluorescence microscopy. Visualize with a filter set appropriate for DAPI or blue fluorescence (e.g., excitation ~405 nm, emission ~470 nm).

This protocol describes a method to monitor the uptake of fatty acids into living cells using **Blue Caprate** (BC10).

#### Materials:

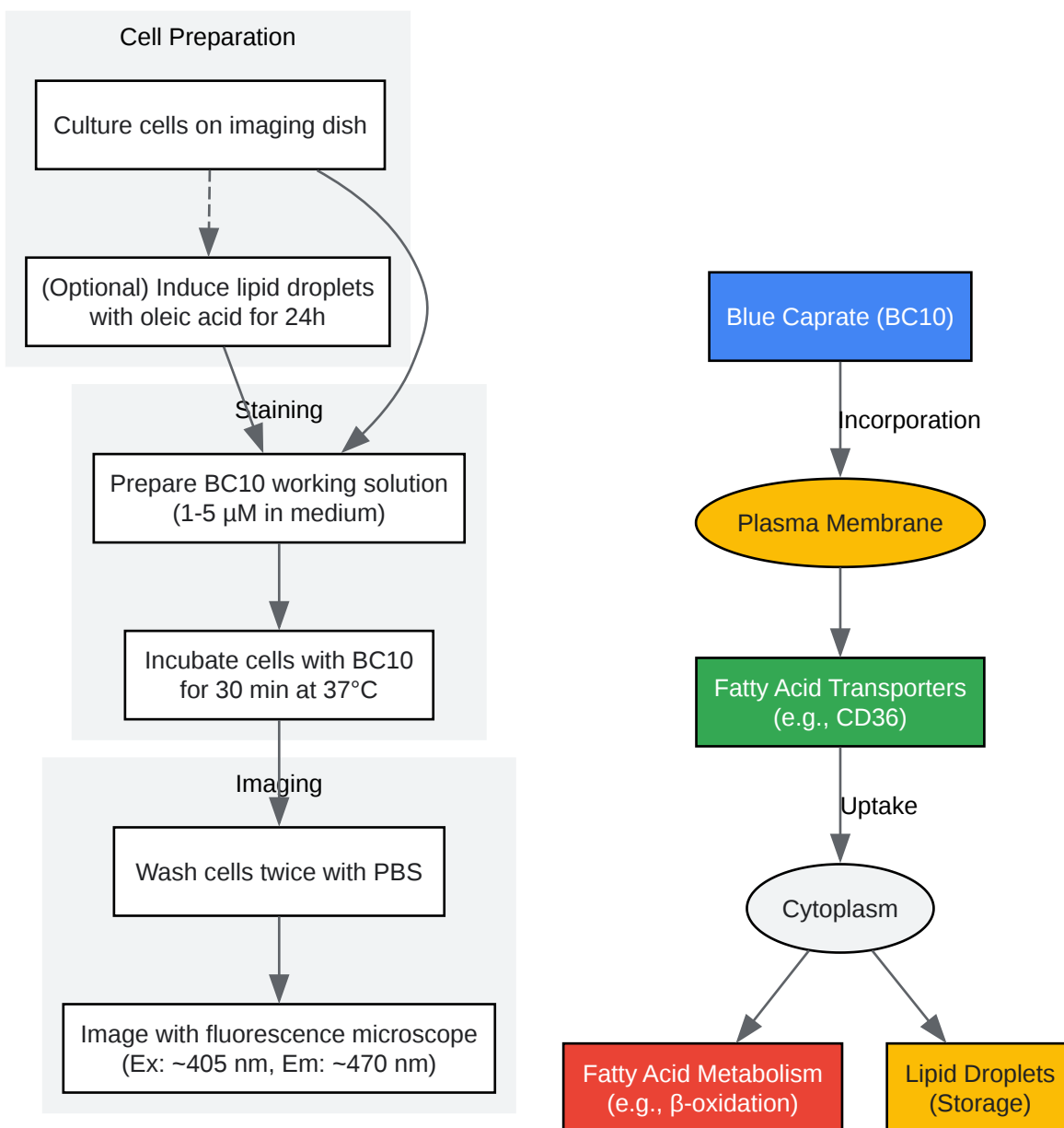
- **Blue Caprate** (BC10) stock solution (1 mg/mL in DMSO)
- Cultured cells
- Serum-free cell culture medium
- PBS

#### Procedure:

- **Cell Preparation:** Plate cells in a multi-well imaging plate suitable for time-lapse microscopy.

- **Staining Solution Preparation:** Prepare a working solution of BC10 in a serum-free medium at the desired concentration.
- **Baseline Imaging:** Acquire initial fluorescence images of the cells before adding the probe to establish a baseline.
- **Probe Addition:** Add the BC10 working solution to the cells.
- **Time-Lapse Imaging:** Immediately begin acquiring fluorescence images at regular intervals (e.g., every 1-5 minutes) to monitor the increase in intracellular fluorescence as the probe is taken up.
- **Data Analysis:** Quantify the mean fluorescence intensity within the cells at each time point to generate a fatty acid uptake curve.

## Visualizations



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## References

- 1. Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Water-soluble Nile Blue derivatives: syntheses and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nile blue - Wikipedia [en.wikipedia.org]
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